molecular formula C16H22N2O3S B5315721 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5315721
M. Wt: 322.4 g/mol
InChI Key: ATOXTGVCQCGLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as PTUPB, is a synthetic compound that has been studied for its potential applications in scientific research. PTUPB belongs to the spirocyclic class of compounds and has a unique molecular structure that makes it an interesting subject of study. In

Mechanism of Action

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one acts as a selective monoamine oxidase inhibitor (MAOI). Monoamine oxidase is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and anxiety. 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can have a positive effect on mood and anxiety. 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In animal studies, 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with good purity. Its unique molecular structure makes it an interesting subject of study, particularly in the field of neuroscience. However, there are also limitations to the use of 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full range of effects. Additionally, 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. More research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as an antidepressant and anxiolytic agent. Further research is needed to determine its full range of effects and its mechanism of action. Additionally, 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one may have potential applications in other areas of research, such as cancer treatment and drug addiction. Overall, 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a promising compound with many potential applications in scientific research.

Synthesis Methods

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can be synthesized using a multistep process that involves the reaction of 5-propyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminoethane to form the spirocyclic compound 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. The synthesis of 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been studied for its potential as an antidepressant and anxiolytic agent. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety.

properties

IUPAC Name

9-(5-propylthiophene-3-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-4-13-9-12(10-22-13)14(19)18-7-3-5-16(6-8-18)11-17-15(20)21-16/h9-10H,2-8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOXTGVCQCGLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCCC3(CC2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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